2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is a compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of palladium-free synthetic protocols and thermally stable ligands can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in various catalytic reactions, enhancing reaction rates and selectivity.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can form stable complexes with metal ions, enhancing its catalytic activity in various reactions. Additionally, its amino group can participate in hydrogen bonding and other interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar chemical properties but lacking the amino and propanoic acid groups.
Hydroxybenzotriazole: A derivative with a hydroxyl group, commonly used as a coupling reagent in peptide synthesis.
Benzo[d]imidazole derivatives: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Uniqueness
2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-(5-aminobenzotriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C9H10N4O2/c1-5(9(14)15)13-8-3-2-6(10)4-7(8)11-12-13/h2-5H,10H2,1H3,(H,14,15) |
InChI Key |
AERVLRWNBGHLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C2=C(C=C(C=C2)N)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.